molecular formula C12H8N4O2S B2689722 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941913-78-6

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2689722
CAS No.: 941913-78-6
M. Wt: 272.28
InChI Key: OFUXQVHDCXRYBA-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyridine, thiazole, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide. This intermediate is then subjected to cyclization with an oxazole precursor to form the final compound. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-11(10-3-6-14-18-10)16-12-15-9(7-19-12)8-1-4-13-5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXQVHDCXRYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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